molecular formula C18H17ClN4O2S B2534512 2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide CAS No. 1384822-08-5

2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide

Cat. No.: B2534512
CAS No.: 1384822-08-5
M. Wt: 388.87
InChI Key: NZFMSQMKUHGXJB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrazole core substituted with a pyridin-4-yl ethyl group and a 4-chlorophenyl ethene moiety.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c19-17-3-1-15(2-4-17)9-14-26(24,25)22-18-8-13-23(21-18)12-7-16-5-10-20-11-6-16/h1-6,8-11,13-14H,7,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFMSQMKUHGXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=NN(C=C2)CCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O2SC_{17}H_{18}ClN_{3}O_{2}S, featuring a sulfonamide group, a chlorophenyl moiety, and a pyrazole ring. The presence of the pyridine and pyrazole rings suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial systems. The pyrazole ring may facilitate binding to receptors or enzymes involved in inflammatory processes or cancer pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase or dihydropteroate synthase, potentially leading to antibacterial effects.
  • Receptor Modulation : The pyrazole and pyridine components may modulate receptors involved in pain and inflammation.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies show that sulfonamides possess significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness through enzyme inhibition pathways .
  • Anti-inflammatory Effects : Research highlights the potential of pyrazole derivatives in reducing inflammation. Compounds have shown promise in models of neuroinflammation by reducing nitric oxide production in activated microglia .
  • Antitumor Activity : The compound's structure suggests possible antitumor properties. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines, indicating a mechanism involving apoptosis induction .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Da Silva et al. (2020)Investigated thiazolidinones with similar structures; found significant anti-glioma activity .
Recent Review (2022)Discussed the synthesis and anti-inflammatory activities of pyrazole derivatives; highlighted promising candidates with low toxicity .
In vitro Study (2020)Evaluated the protective effects against LPS-induced neuroinflammation; demonstrated reduced NO levels .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

CompoundBiological ActivityMechanism
3,5-Dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazoleAntitumorEnzyme inhibition
N-(4-chlorophenyl)-1-(2-(pyridin-4-yl)ethyl)-1H-imidazoleAntimicrobialEnzyme inhibition
5-(4-Chlorophenyl)-pyrazole derivativesAnti-inflammatoryCytokine modulation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including the compound . Research indicates that compounds with a similar structural framework can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives incorporating pyrazole rings have shown promising results against human liver cancer cells, demonstrating the potential of this compound in targeted cancer therapies .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also exert similar effects .

Inhibition of Protein Kinases

The compound's structure suggests potential activity as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways related to cancer and inflammation. Compounds with similar structures have been documented to inhibit p38 MAP kinase, which is involved in inflammatory responses and cancer progression . This inhibition could lead to reduced tumor growth and inflammation.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivityReference
Pyrazole Derivative AAnticancer (Liver)
Sulfonamide BAnti-inflammatory
MAP Kinase Inhibitor CProtein Kinase Inhibition

Study on Anticancer Effects

A significant study reported the synthesis and evaluation of novel sulfonamides that incorporate pyrazole and pyridine moieties. These compounds exhibited notable cytotoxicity against various cancer cell lines, including hepatocellular carcinoma, highlighting the therapeutic potential of compounds similar to 2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide .

Anti-inflammatory Mechanisms

Research has demonstrated that compounds with similar structures can inhibit the release of inflammatory mediators such as TNF-alpha and IL-6 in vitro. These findings suggest that the compound could serve as a basis for developing new anti-inflammatory drugs aimed at chronic inflammatory diseases .

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared below with two structurally related molecules:

2-(4-Chlorophenyl)-N-[(4-Methylphenyl)methyl]ethene-1-sulfonamide ()

Pyraclostrobin ()

Compound Name Molecular Formula Key Functional Groups Substituent Variations
Target Compound C₁₇H₁₅ClN₄O₂S* Sulfonamide, pyridine-ethyl, pyrazole Pyridin-4-yl ethyl on pyrazole
2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide C₁₆H₁₆ClNO₂S Sulfonamide, 4-methylbenzyl 4-Methylphenylmethyl on sulfonamide
Pyraclostrobin C₁₉H₁₈ClN₃O₄ Carbamate ester, oxymethyl, pyrazole Carbamate group, oxymethyl linkage

*Inferred formula based on structural analysis.

Functional Group Impact on Properties

  • Sulfonamide vs. Carbamate: The sulfonamide group in the target compound and ’s analog provides strong hydrogen-bonding capacity, which may enhance binding to targets like enzymes or receptors.
  • Pyridine vs. Benzyl Substituents :
    • The pyridin-4-yl ethyl group in the target compound introduces basicity and polarity, likely improving solubility in aqueous environments compared to the 4-methylbenzyl group in ’s analog. The latter’s lipophilic benzyl group may enhance membrane permeability but reduce solubility .
  • Chlorophenyl Moieties :
    • All three compounds retain a 4-chlorophenyl group, which is associated with enhanced bioactivity (e.g., antifungal properties) due to electron-withdrawing effects and improved target affinity .

Physicochemical Properties

Property Target Compound Analog Pyraclostrobin
Molecular Weight (g/mol) ~386.9* 321.8 387.8
LogP (Predicted) ~2.5 (moderate polarity) ~3.2 (higher lipophilicity) ~3.0 (balanced solubility)
Solubility Higher (pyridine) Lower (benzyl) Moderate (carbamate)

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Mannich Reactions : To introduce pyrazole and pyridinyl moieties (e.g., coupling 4-chlorophenyl derivatives with pyrazole intermediates under basic conditions) .
  • Sulfonamide Formation : Reacting ethene-sulfonyl chlorides with amine-functionalized pyrazoles (e.g., using triethylamine as a base in anhydrous dichloromethane) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are standard .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths/angles and confirms stereochemistry (e.g., R factor < 0.05 for high precision) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; sulfonamide protons at δ 3.0–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with < 2 ppm error) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., IC₅₀ determination via Michaelis-Menten kinetics) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled probes) .
  • Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK293 or HepG2) to assess baseline toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve yield and reproducibility (e.g., Omura-Sharma-Swern oxidation adapted for diazo intermediates) .
  • DoE Parameters : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) .
  • Response Surface Modeling : Use software like JMP or Minitab to identify optimal conditions (e.g., maximizing yield while minimizing byproducts) .

Q. What computational strategies resolve discrepancies in observed vs. predicted biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to refine pharmacophore models .
  • Metabolite Identification : LC-MS/MS to detect oxidative metabolites that may alter activity .

Q. How do structural modifications (e.g., halogen substitution) impact crystallographic packing and solubility?

  • Methodological Answer :

  • SC-XRD Analysis : Compare packing motifs (e.g., chlorophenyl vs. fluorophenyl derivatives forming π-π stacks or halogen bonds) .
  • Solubility Testing : Use shake-flask methods (UV-Vis quantification in PBS/ethanol mixtures) .
  • Hansen Solubility Parameters : Predict formulation compatibility (e.g., δD, δP, δH calculations) .

Q. What strategies address low reproducibility in biological assays for this compound?

  • Methodological Answer :

  • Stability Studies : Monitor compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C via HPLC) .
  • Protein Binding Corrections : Use equilibrium dialysis to account for serum protein interference .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic and computational docking results?

  • Methodological Answer :

  • Conformational Sampling : Perform ensemble docking with multiple SC-XRD-derived conformers .
  • Electrostatic Potential Maps : Compare DFT-calculated vs. crystallographic electron densities to identify polar interactions .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between tautomeric forms .

Q. Why might biological activity vary between enantiomers or tautomers?

  • Methodological Answer :

  • Chiral HPLC Separation : Resolve enantiomers (e.g., using Chiralpak IA column) and test individually .
  • Tautomer Stability Analysis : ¹H NMR in DMSO-d₆ to monitor proton shifts over time .
  • Crystallographic vs. Solution-State Structures : Compare SC-XRD (solid-state) with NOESY (solution) to identify dominant tautomers .

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